The Versatile Building Block: A Technical Guide to (6-Bromopyidin-2-yl)methanol for Advanced Research
The Versatile Building Block: A Technical Guide to (6-Bromopyidin-2-yl)methanol for Advanced Research
Abstract
(6-Bromopyridin-2-yl)methanol (CAS No: 33674-96-3) is a pivotal heterocyclic intermediate, extensively utilized in the landscape of pharmaceutical and fine chemical synthesis.[1] Its unique bifunctional structure, featuring a nucleophilic hydroxymethyl group and a synthetically versatile bromine substituent on the pyridine core, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its core physical and chemical properties, outlines key synthetic and analytical methodologies, and discusses its applications, thereby serving as a critical resource for researchers and professionals in drug development and organic synthesis.
Introduction: Strategic Importance in Synthesis
In the pursuit of novel therapeutic agents and advanced materials, the design and synthesis of complex molecular architectures are paramount. Substituted pyridines are a cornerstone of this field due to their prevalence in biologically active compounds. (6-Bromopyridin-2-yl)methanol emerges as a particularly valuable building block for two primary reasons. First, the bromine atom at the 6-position serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino functionalities. Second, the hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for ester or ether linkages. This dual reactivity makes it an ideal starting material for constructing libraries of compounds for high-throughput screening and lead optimization.[1] Its application as a precursor in the synthesis of compounds for treating diseases associated with amyloid proteins, particularly ocular diseases, underscores its significance in medicinal chemistry.[1][2]
Physicochemical Properties
The reliable application of any chemical intermediate begins with a thorough understanding of its physical properties. These parameters govern its handling, storage, reaction setup, and purification.
General and Physical Properties
(6-Bromopyridin-2-yl)methanol is typically a white to off-white or light yellow crystalline powder at room temperature.[1][3] Its relatively low melting point requires storage in a controlled environment to prevent clumping or degradation.
| Property | Value | Source(s) |
| CAS Number | 33674-96-3 | [1][4] |
| Molecular Formula | C₆H₆BrNO | [4][5] |
| Molecular Weight | 188.02 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 34 - 40 °C (lit.) | [1] |
| Boiling Point | 246 °C (lit.) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [7] |
Solubility Profile
The solubility of (6-Bromopyridin-2-yl)methanol is a critical parameter for its use in synthesis and purification. It is slightly soluble in water but demonstrates good solubility in common organic solvents.[1]
| Solvent | Qualitative Solubility |
| Water | Slightly soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: Quantitative solubility data is not widely published and should be determined empirically for specific applications.
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of identity and purity of (6-Bromopyridin-2-yl)methanol. Below are the expected characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for (6-Bromopyridin-2-yl)methanol in CDCl₃ are outlined below.
-
¹H NMR:
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. 7.2-7.8 ppm). The proton at C4 will likely appear as a triplet, with the C3 and C5 protons appearing as doublets.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and temperature-dependent, typically between 2.0-5.0 ppm.
-
-
¹³C NMR:
-
Pyridine Ring Carbons: Five distinct signals are expected. The carbon bearing the bromine (C6) would be significantly shifted to ~142 ppm. The carbon bearing the hydroxymethyl group (C2) would appear around 160 ppm. The other three pyridine carbons (C3, C4, C5) will appear in the typical aromatic region of 120-140 ppm.[7]
-
Methylene Carbon (-CH₂OH): A signal in the range of 60-65 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for (6-Bromopyridin-2-yl)methanol include:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |
| ~1600, ~1450 | C=C / C=N stretch | Aromatic Ring (Pyridine) |
| 1260 - 1050 | C-O stretch | Primary Alcohol |
| Below 800 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For (6-Bromopyridin-2-yl)methanol, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 187 and 189 with a ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Loss of the hydroxymethyl group ([M-CH₂OH]⁺) or loss of bromine ([M-Br]⁺).
Synthesis and Purity Analysis
Illustrative Synthesis Protocol
The most common laboratory synthesis of (6-Bromopyridin-2-yl)methanol involves the regioselective bromination of 2-pyridinemethanol.[1] The causality behind this choice is the commercial availability and relative stability of the starting material. N-Bromosuccinimide (NBS) is often the brominating agent of choice due to its ease of handling compared to elemental bromine and its ability to provide a low concentration of Br₂, minimizing side reactions under controlled conditions.
Disclaimer: The following is an illustrative protocol based on standard procedures. Researchers must conduct a thorough risk assessment and may need to optimize conditions for their specific setup.
Caption: Illustrative workflow for the synthesis of (6-Bromopyridin-2-yl)methanol.
Quality Control and Purity Analysis
Purity assessment is critical for ensuring reproducible results in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
-
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid or phosphoric acid).[1] The use of an acidic modifier ensures good peak shape for the basic pyridine nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product, with purity typically expected to be >98%.
-
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring laboratory safety is paramount. (6-Bromopyridin-2-yl)methanol, while a valuable reagent, requires careful handling.
GHS Hazard Classification
The compound is classified with the following hazards, mandating the use of appropriate personal protective equipment (PPE).[5][7]
| GHS Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is a self-validating system for safety and reagent integrity.
Caption: Core safety and handling workflow for (6-Bromopyridin-2-yl)methanol.
-
Stability: The compound is chemically stable under standard ambient conditions.[8] However, like many halogenated pyridines, long-term stability is best maintained by storing under an inert atmosphere (e.g., Nitrogen or Argon) and protecting it from light to prevent potential degradation.
Conclusion
(6-Bromopyridin-2-yl)methanol is a high-value, versatile intermediate whose physical and chemical properties make it an indispensable tool for the modern synthetic chemist. A thorough understanding of its characteristics, from its spectroscopic signature to its safe handling requirements, is crucial for its effective and safe utilization. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 3, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000820). Retrieved January 3, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). (6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved January 3, 2026, from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 3, 2026, from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved January 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the methanol extracts ( B ) in KBr pellet. Retrieved January 3, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 3. (6-Bromopyridin-2-yl)methanol | 33674-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hmdb.ca [hmdb.ca]


